molecular formula C7H10N2O2S B1274187 5-Aminotoluene-2-sulphonamide CAS No. 94109-57-6

5-Aminotoluene-2-sulphonamide

Cat. No. B1274187
CAS RN: 94109-57-6
M. Wt: 186.23 g/mol
InChI Key: PPGSUPFDLFLUAL-UHFFFAOYSA-N
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Description

5-Aminotoluene-2-sulphonamide is a chemical compound that falls under the category of sulfonamides . Sulfonamides are a group of drugs that are known for their antibacterial properties .


Synthesis Analysis

The synthesis of sulfonamides, including 5-Aminotoluene-2-sulphonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . Sulfonimidates, which are organosulfur species, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .


Molecular Structure Analysis

Sulfonamides, including 5-Aminotoluene-2-sulphonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . The frontier molecular orbital (FMO) analysis is a useful property to determine molecular reactivity and electronic structure .


Chemical Reactions Analysis

Sulfonamides, such as 5-Aminotoluene-2-sulphonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their crystal structures. The polymorphism of a drug substance can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .

Scientific Research Applications

4-Amino-2-methylbenzenesulfonamide: A Comprehensive Analysis:

Antimicrobial Applications

One of the primary applications of 4-amino-2-methylbenzenesulfonamide is in the field of antimicrobial research. It has been shown to exhibit significant antibacterial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound’s effectiveness is measured through minimum inhibitory concentration (MIC) using methods like broth microdilution .

Molecular Docking Studies

This compound is also used in molecular docking studies to predict how small molecules, like drugs or compounds, interact with a target, such as an enzyme or receptor. These studies help in understanding the compound’s efficacy and potential as a pharmaceutical agent .

Synthesis of Biologically Active Compounds

Sulfonamides, including 4-amino-2-methylbenzenesulfonamide, are key in synthesizing a variety of biologically significant compounds. These synthesized derivatives are crucial for developing new medications and treatments .

Chemical Data Analysis

The chemical properties of 4-amino-2-methylbenzenesulfonamide, such as molecular weight and structural formula, are analyzed for various scientific purposes. This data is essential for researchers working on chemical synthesis and related fields .

Mechanism of Action

Target of Action

4-Amino-2-methylbenzenesulfonamide, also known as 5-Aminotoluene-2-sulphonamide or 4-amino-2-methylbenzene-1-sulfonamide, is a type of sulfonamide compound . Sulfonamides are known for their wide range of pharmacological activities, such as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . They have been found to exhibit significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

The mode of action of sulfonamides involves the inhibition of folic acid synthesis in bacteria, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids . Specifically, sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid, and they competitively inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides prevent the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . This inhibition affects the bacterial cell’s ability to replicate and divide, exerting a bacteriostatic effect .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of the action of 4-amino-2-methylbenzenesulfonamide is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This leads to a decrease in the bacterial population, aiding in the resolution of bacterial infections .

Action Environment

The action of 4-amino-2-methylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of sulfonamides . The efficacy of sulfonamides can also be reduced in the presence of bacterial resistance, which can occur through mutation or acquisition of resistance genes .

Safety and Hazards

Sulfonamides, including 5-Aminotoluene-2-sulphonamide, are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Future Directions

Sulfonamides, including 5-Aminotoluene-2-sulphonamide, continue to be an important class of therapeutic agents. The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . The future of sulfonamides lies in the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

4-amino-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGSUPFDLFLUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240617
Record name 5-Aminotoluene-2-sulphonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminotoluene-2-sulphonamide

CAS RN

94109-57-6
Record name 4-Amino-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94109-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminotoluene-2-sulphonamide
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Record name 5-Aminotoluene-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240617
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Record name 5-aminotoluene-2-sulphonamide
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Synthesis routes and methods

Procedure details

To chlorosulfuric acid (20 mL, 302 mmol), m-acetotoluidine (10 g, 67 mmol) was added at room temperature over 20 minutes, and subsequently, the mixture was heated to 70° C. and stirred for 8 hours. The mixture was cooled to room temperature, ice (50 g) was added to the reaction mixture, and the produced solid was collected by removing an aqueous layer by decantation. Subsequently, the obtained solid was washed with water (50 mL) to obtain a crude product. A solution of the obtained crude product in THF (50 mL) was cooled to 0° C., and concentrated ammonia water (20 mL) was added. Subsequently, the temperature of the mixture was raised to room temperature and the mixture was stirred for 2 hours. The reaction mixture was concentrated, water (100 mL) was added to the obtained solid, and filtration was carried out to give a crude product. To a solution of the obtained crude product in ethanol (200 mL), 6N hydrochloric acid (200 mL) was added at room temperature, and the mixture was heated under reflux and stirred for 3 hours. The reaction mixture was concentrated, methylene chloride (200 mL) was added to the obtained solid, and filtration was carried out to give the title compound (7.1 g, yield: 48%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
48%

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